5-Diethylamino-2-pentanol

Lipophilicity Drug-likeness Pharmacokinetics

5-Diethylamino-2-pentanol (CAS 5412-69-1, C9H21NO, MW 159.27) is a bifunctional amino alcohol featuring a secondary hydroxyl group at the 2-position and a tertiary diethylamino group at the 5-position of a pentane chain. This structural arrangement confers specific physicochemical properties, including a density of 0.86 g/mL at 25°C, a boiling point of 218.6°C at 760 mmHg, a refractive index of 1.444–1.446, and a predicted pKa of 15.19±0.20.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 5412-69-1
Cat. No. B1593837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Diethylamino-2-pentanol
CAS5412-69-1
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)O
InChIInChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3
InChIKeyOAQYRNDEOJQVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Diethylamino-2-pentanol (CAS 5412-69-1): Procurement-Grade Amino Alcohol Intermediate for Pharmaceutical R&D


5-Diethylamino-2-pentanol (CAS 5412-69-1, C9H21NO, MW 159.27) is a bifunctional amino alcohol featuring a secondary hydroxyl group at the 2-position and a tertiary diethylamino group at the 5-position of a pentane chain [1]. This structural arrangement confers specific physicochemical properties, including a density of 0.86 g/mL at 25°C, a boiling point of 218.6°C at 760 mmHg, a refractive index of 1.444–1.446, and a predicted pKa of 15.19±0.20 [2]. The compound is a chiral building block used in organic synthesis, particularly for constructing molecules requiring precise spatial and electronic features in pharmaceutical and agrochemical research .

Why Amino Alcohol Analogs Cannot Substitute for 5-Diethylamino-2-pentanol in Critical Synthetic Routes


Generic substitution among amino alcohols with similar molecular formulas fails because minor structural variations—such as the position of the hydroxyl group, the alkyl substitution pattern on the amine nitrogen, or the carbon chain length—translate into substantial differences in logP, pKa, hydrogen-bonding capacity, and steric environment . These physicochemical disparities directly affect reaction kinetics, regioselectivity in alkylation or acylation reactions, and the downstream properties of pharmaceutical intermediates . The quantitative evidence presented in Section 3 demonstrates that even closely related compounds, including the 1-position isomer 5-(diethylamino)-1-pentanol and the dimethyl analog 5-(dimethylamino)-2-pentanol, exhibit measurable differences that preclude simple drop-in replacement without compromising synthetic yield, product purity, or biological activity profile.

Quantitative Differentiation of 5-Diethylamino-2-pentanol from Structural Analogs: A Procurement Evidence Guide


LogP Differentiates Lipophilicity Profile Relative to Dimethyl Analog

5-Diethylamino-2-pentanol exhibits a calculated LogP of 1.48920, which is approximately 0.78 log units higher (i.e., over 6-fold greater lipophilicity) than the corresponding dimethyl analog 5-(dimethylamino)pentan-2-ol (LogP = 0.70900) [1]. This difference stems from the two additional methylene units in the diethylamino moiety, which increase the hydrophobic surface area and reduce aqueous solubility. In medicinal chemistry contexts, this LogP elevation can translate to enhanced passive membrane permeability and altered distribution characteristics for any downstream drug candidates built from this intermediate.

Lipophilicity Drug-likeness Pharmacokinetics

Boiling Point Distinguishes 2-Pentanol from 1-Pentanol Positional Isomer

The boiling point of 5-diethylamino-2-pentanol (218.6°C at 760 mmHg) is 5.7°C lower than that of its positional isomer 5-(diethylamino)pentan-1-ol (224.3°C at 760 mmHg) [1][2]. This difference arises from the stronger intramolecular hydrogen bonding possible in the 1-pentanol isomer, where the terminal hydroxyl group forms a more stable six-membered ring with the amine nitrogen. The lower boiling point of the 2-pentanol derivative offers practical advantages in vacuum distillation purification, requiring less energy input and potentially reducing thermal degradation of sensitive downstream products.

Distillation Purification Thermal Stability

Density and Refractive Index Provide Quality Control Differentiation from 1-Pentanol Isomer

5-Diethylamino-2-pentanol exhibits a density of 0.86 g/mL at 25°C and a refractive index range of 1.444–1.446, values that are consistently lower than those of the 1-pentanol isomer (density = 0.875 g/mL, refractive index = 1.4510–1.4550) [1]. These measurable differences provide a straightforward analytical handle for identity confirmation and purity assessment via simple refractometry or density measurement, reducing reliance on more costly and time-consuming chromatographic or spectroscopic methods during incoming quality control inspections.

Quality Control Analytical Chemistry Identity Testing

Patent-Documented Hydrogenation Route Confers Synthetic Accessibility Advantage

A dedicated patent (EP 0008411 B1 / US4224251A) describes a specific hydrogenation process for producing 5-diethylamino-2-pentanol from 1-diethylamino-pent-2-yn-4-ol using a nickel catalyst in the presence of a basic alkali or alkaline earth metal compound under anhydrous conditions [1]. This documented synthetic route provides a validated, scalable pathway that is not universally applicable to other amino alcohol positional isomers, offering procurement professionals a clear chain of custody and process understanding. The absence of water during hydrogenation is a critical process parameter that distinguishes this compound's manufacturing from more generic amino alcohol syntheses.

Synthetic Methodology Process Chemistry Catalytic Hydrogenation

Chiral Center at C2 Enables Stereochemical Control Unavailable in 1-Pentanol Isomer

5-Diethylamino-2-pentanol possesses a chiral center at the C2 carbon bearing the secondary hydroxyl group, as indicated by the computational chemistry entry 'Undefined Atom Stereocenter Count: 1' . In contrast, the 1-pentanol isomer 5-(diethylamino)pentan-1-ol has a primary hydroxyl group and no chiral center, rendering it achiral. This stereochemical feature of 5-diethylamino-2-pentanol makes it valuable as a building block for synthesizing optically active pharmaceuticals where absolute configuration dictates biological activity. While the racemic mixture is the commercial form, the presence of the stereocenter offers the potential for resolution or asymmetric synthesis strategies.

Chiral Synthesis Stereochemistry Enantioselective

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Distinguish from Ketone Analog

5-Diethylamino-2-pentanol has a topological polar surface area (TPSA) of 23.47 Ų, with one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the amine nitrogen and hydroxyl oxygen) . The corresponding ketone analog, 5-diethylamino-2-pentanone, would possess a different hydrogen-bonding profile (zero H-bond donors, two H-bond acceptors) and a slightly lower TPSA due to the carbonyl oxygen's different electronic environment. This difference in hydrogen-bonding capacity influences molecular recognition events such as protein-ligand binding and can affect the compound's behavior in chromatographic purification steps (e.g., silica gel column chromatography), where the alcohol exhibits stronger retention than the ketone.

Polar Surface Area Hydrogen Bonding Drug Design

High-Value Application Scenarios for 5-Diethylamino-2-pentanol Based on Quantified Differentiation


Synthesis of Lipophilic CNS Drug Candidates Requiring Enhanced Blood-Brain Barrier Permeability

The elevated LogP of 5-diethylamino-2-pentanol (1.48920) relative to its dimethyl analog (0.70900) makes it a preferred building block for constructing CNS-active pharmaceutical candidates where passive diffusion across the blood-brain barrier is a critical design parameter. The additional lipophilicity conferred by the diethylamino moiety (Δ LogP = +0.78, approximately 6-fold higher partition coefficient) can be leveraged to optimize the lipophilic efficiency (LipE) of lead compounds without resorting to halogenation or polycyclic aromatic motifs that introduce metabolic liability. Procurement teams supporting neuroscience or psychiatry drug discovery programs should prioritize this intermediate when the target product profile demands moderate-to-high logD values [1].

Scale-Up Synthesis and Pilot-Plant Production Requiring Energy-Efficient Purification

The 5.7°C lower boiling point of 5-diethylamino-2-pentanol (218.6°C) compared to the 1-pentanol isomer (224.3°C) translates to tangible energy savings and reduced thermal stress during vacuum distillation at multi-kilogram scale. Process chemists and chemical engineers planning scale-up campaigns should select the 2-pentanol isomer for routes where purification by distillation is anticipated, as the lower boiling point reduces heating costs, shortens cycle times, and minimizes the risk of thermal decomposition of the product or accompanying impurities. This operational advantage is particularly relevant for contract manufacturing organizations (CMOs) and pilot-plant facilities where energy efficiency directly impacts cost of goods [2][3].

Enantioselective Synthesis and Chiral Resolution Programs

The presence of a stereocenter at C2 makes 5-diethylamino-2-pentanol a valuable scaffold for asymmetric synthesis, in contrast to the achiral 1-pentanol isomer. Medicinal chemistry teams exploring stereochemically defined drug candidates—particularly those targeting chiral biological receptors such as GPCRs, ion channels, or kinases—should procure the 2-pentanol framework to enable downstream resolution (e.g., via diastereomeric salt formation) or enantioselective transformations. The racemic commercial material serves as an entry point for chiral chromatography or enzymatic resolution to access optically pure intermediates for SAR studies and eventual GMP manufacturing .

Quality Control and Identity Testing in Multi-Supplier Procurement Workflows

The distinct density (0.86 g/mL) and refractive index (1.444–1.446) of 5-diethylamino-2-pentanol, when compared to the 1-pentanol isomer (0.875 g/mL, 1.4510–1.4550), provide a rapid, low-cost quality control gate for incoming material inspection. Procurement and quality assurance teams managing multiple amino alcohol intermediates can implement simple refractometry or pycnometry as part of the receiving protocol to verify identity and detect isomer cross-contamination before material enters the production or research workflow. This reduces reliance on more expensive and time-consuming GC-MS or NMR analysis for routine batch acceptance, streamlining the supply chain and mitigating the risk of costly synthetic failures due to incorrect intermediate identity [4].

Technical Documentation Hub

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